Little Gastrin I is a peptide hormone [, ] primarily produced by G cells in the stomach antrum []. It belongs to the gastrin family of hormones, which play a crucial role in regulating various gastrointestinal functions []. Little Gastrin I, along with other forms like Big Gastrin I and minigastrins, act as key regulators of gastric acid secretion and influence gastric motility and mucosal growth [, , ]. While Little Gastrin I plays a significant role in normal physiological processes, its dysregulation is implicated in pathological conditions like peptic ulcers and Zollinger-Ellison syndrome [].
Gastrin I human, also known as gastrin-17, is a peptide hormone primarily secreted by the G cells in the gastric mucosa. This hormone plays a pivotal role in regulating gastric acid secretion and promoting gastric mucosal growth. Gastrin I human consists of 17 amino acids and is crucial for stimulating the parietal cells in the stomach to secrete gastric acid, which aids in digestion. Additionally, it has implications in various physiological processes, including gastric motility and mucosal maintenance.
Gastrin I human is synthesized endogenously in the stomach and is released in response to food intake, particularly proteins. Its secretion is also influenced by other factors such as neural stimuli and the presence of certain gastrointestinal hormones.
Gastrin I human belongs to the gastrin family of hormones, which includes other forms such as gastrin II and gastrin III. It is classified as a linear peptide hormone due to its sequence of amino acids that form a single chain without any cyclic structure.
The synthesis of Gastrin I human typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves several key steps:
Alternative methods include fragment condensation approaches where specific sequences of the hormone are synthesized separately and then assembled into the final product through techniques like the Wünsch-Weygand condensation method .
The molecular formula for Gastrin I human is , with a molecular weight of approximately 2184.5 g/mol. The structure consists of a linear sequence of amino acids that includes a pyroglutamyl residue at its N-terminus.
Gastrin I human primarily engages in biochemical interactions that stimulate gastric acid secretion from parietal cells in the stomach. Upon binding to its receptor, it triggers a cascade of intracellular signaling pathways that enhance proton pump activity, leading to increased hydrochloric acid production.
The interactions involve receptor-mediated processes where gastrin binds to specific receptors on gastric parietal cells, activating adenylate cyclase and increasing cyclic adenosine monophosphate levels, which subsequently stimulates acid secretion .
The mechanism by which Gastrin I human exerts its effects involves several stages:
Research indicates that gastrin levels correlate with gastric acidity; higher gastrin levels typically correspond with increased acid secretion .
Relevant physicochemical data includes:
Gastrin I human has several significant applications across various fields:
Gastrin I (human), a 17-amino-acid linear peptide (Glu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂), exerts its physiological effects primarily through high-affinity binding to the cholecystokinin-2 receptor (CCK2R). This interaction triggers Gq protein-coupled signaling pathways that regulate gastric acid secretion, mucosal growth, and cellular proliferation [1] [6]. The bioactive core resides in the conserved C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH₂), which is essential for receptor activation. Cryo-EM structural analyses reveal that this motif docks into a deep pocket formed by transmembrane helices 2, 3, 6, and 7 of CCK2R, forming critical interactions:
Table 1: Key Residues in Gastrin I-CCK2R Binding Interface
Gastrin I Residue | CCK2R Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Phe-NH₂ (C-term) | Asp²⁹⁰³ᴬ⁵⁰ | Ionic bond | Anchoring of C-terminus |
Asp | Arg³⁸⁶⁶ᴬ⁴⁰ | Salt bridge | Stabilization of peptide orientation |
Trp | Met³⁸⁹⁶ᴬ⁴³ | Hydrophobic packing | Positioning of N-terminal domain |
Tyr¹² (unsulfated) | Phe¹¹⁰²̲̅⁶⁰ | π-π stacking | Enhanced binding affinity |
Unlike cholecystokinin (CCK), Gastrin I lacks tyrosine sulfation at position 12, which explains its CCK2R selectivity over CCK1R. Mutagenesis studies confirm that substitution of Arg³⁸⁶⁶ᴬ⁴⁰ reduces ligand affinity by >100-fold, while D386A mutation abolishes receptor activation entirely [6] [9]. The N-terminal glutamates (positions 3–9) enhance solubility but do not directly participate in receptor binding, explaining why the pentagastrin fragment (C-terminal pentapeptide) retains partial bioactivity [1].
Gastrin I and II isoforms arise from identical preprogastrin precursors but undergo divergent post-translational modifications. Gastrin II features sulfation of tyrosine at position 12, fundamentally altering its receptor interaction profile:
Table 2: Functional Differences Between Gastrin Isoforms
Property | Gastrin I | Gastrin II | Biological Impact |
---|---|---|---|
Tyrosine Modification | Unsulfated | Sulfated | Alters electrostatic receptor docking |
CCK2R Affinity | High (Kᵢ ≈ 0.3–1 nM) | High (Kᵢ ≈ 0.3–1 nM) | Equivalent acid secretion stimulation |
CCK1R Affinity | Negligible (Kᵢ > 500 nM) | Moderate (Kᵢ ≈ 50–100 nM) | Biliary/pancreatic activation only for Gastrin II |
Receptor Specificity | CCK2R-selective | Dual CCK1R/CCK2R binding | Broader signaling for Gastrin II |
Structural analyses reveal that sulfated Gastrin II acquires CCK1R affinity through complementary interactions with a sulfotyrosine-binding pocket formed by Arg¹⁹⁷ᴱ̲ᶜ̲ᴸ̲²̲ and Asn⁹⁸²̲̅̅.⁶̲¹̲ in CCK1R. This pocket is absent in CCK2R, explaining Gastrin I’s specificity [6] [9]. Functionally, both isoforms stimulate gastric acid secretion equivalently via CCK2R. However, only Gastrin II activates CCK1R-mediated pathways in the pancreas and gallbladder, inducing enzyme secretion and smooth muscle contraction [6].
Notably, gastrointestinal adenocarcinomas frequently coexpress Gastrin I with truncated CCK2R isoforms (e.g., ΔCCK-B). This autocrine loop potentiates tumor growth, whereas normal tissues predominantly express full-length receptors [3].
The biosynthesis of bioactive Gastrin I involves sequential enzymatic maturation of a 101-amino-acid preprohormone:
Table 3: Key Processing Steps of Preprogastrin to Gastrin I
Processing Stage | Enzyme(s) | Product(s) | Functional Significance |
---|---|---|---|
Signal Peptide Removal | Signal peptidase | Progastrin (80 aa) | Enables Golgi transport |
Endoproteolysis | Furin/PC1/3/PC2 | G34-Gly, G17-Gly | Generates C-terminal glycine-extended precursors |
Carboxypeptidase Trimming | Carboxypeptidase E | G34-Gly, G17-Gly (des-basic) | Prepares for amidation |
C-Terminal Amidation | PAM enzyme | Gastrin-34-I, Gastrin-17-I | Confers full receptor affinity and bioactivity |
The unsulfated tyrosine in Gastrin I results from the absence of tyrosylprotein sulfotransferase (TPST) activity in antral G-cells, whereas duodenal G-cells express TPST, producing Gastrin II [9]. Crucially, alternative processing generates incompletely amidated or glycine-extended gastrins (e.g., G-Gly), which activate distinct receptors (e.g., integrins) to stimulate epithelial cell proliferation—a pathway implicated in colorectal cancer progression [3] [6].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5